

Application Notes and Protocols for Gamitrinib TPP In Vivo Administration in Mice

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamitrinib TPP (Triphenylphosphonium) is a potent, mitochondria-targeted inhibitor of the heat shock protein 90 (Hsp90) family, with a particular affinity for the mitochondrial isoform TRAP1 (TNF receptor-associated protein-1). By selectively accumulating in the mitochondria of tumor cells, Gamitrinib TPP disrupts mitochondrial protein folding homeostasis, leading to the induction of apoptosis and mitophagy.[1][2][3] These application notes provide a comprehensive overview of the in vivo dosage and administration of Gamitrinib TPP in murine models, based on preclinical studies. Detailed protocols and data are presented to guide researchers in designing and executing their own in vivo experiments.

Data Presentation

Table 1: Summary of Gamitrinib TPP In Vivo Dosages and Administration in Mouse Xenograft Models



Mouse Model	Tumor Type/Cell Line	Gamitrinib TPP Dosage	Administrat ion Route & Schedule	Vehicle	Key Outcomes
SCID/beige	Prostate Cancer (PC3)	10 mg/kg	Daily Intraperitonea I (i.p.) injections	DMSO	Complete inhibition of tumor growth. [4][5]
SCID/beige	Lung Adenocarcino ma (H460)	10 mg/kg	Daily i.p. injections	Not specified	Significant inhibition of tumor growth.
Nude Mice	Glioblastoma (U87-Luc)	10 mg/kg	Daily i.p. injections on days 6, 7, 9, and 10 post- implantation	Cremophor	In combination with TRAIL, suppressed tumor growth.
Nude Mice	Glioblastoma (U87-Luc)	20 mg/kg	Daily i.p. injections	Not specified	As monotherapy, had no effect on orthotopic glioblastoma growth but inhibited subcutaneou s xenograft growth.[1][7]
Athymic Nude Mice	Glioblastoma (U87MG)	10 mg/kg	i.p. every other day	DMSO-PBS	Significantly delayed tumor growth and improved survival.[8]
NCG Mice	Glioblastoma (PDX)	10 mg/kg	i.p. every other day	Not specified	Significantly delayed



					tumor growth. [8]
Sprague- Dawley Rats	(Toxicity Study)	1, 10, 25 mg/kg	Twice weekly Intravenous (IV) infusion	2.5% DMSO, 0.125% Polysorbate 80, 0.031% Lecithin, 1.25% Sucrose, and 4.375% Dextrose in sterile water. [3]	Well-tolerated with minor, recoverable side effects at higher doses. [3][9][10]

Experimental Protocols Protocol 1: Preparation of Gamitrinib TPP for Intraperitoneal Injection (Non-GLP)

Materials:

- Gamitrinib TPP powder
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-buffered saline (PBS), sterile, pH 7.4
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Procedure:

- Stock Solution Preparation:
 - Aseptically weigh the desired amount of Gamitrinib TPP powder.



- Dissolve the powder in 100% sterile DMSO to create a concentrated stock solution (e.g.,
 50 mg/mL). Ensure complete dissolution by gentle vortexing.
- Working Solution Preparation:
 - On the day of injection, dilute the stock solution with sterile PBS to the final desired concentration for injection. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg in 0.2 mL), dilute the stock solution accordingly.
 - The final concentration of DMSO in the injected volume should be minimized to avoid toxicity. A final DMSO concentration of 5-10% is generally well-tolerated for intraperitoneal injections in mice.
- Administration:
 - Administer the prepared Gamitrinib TPP solution to the mice via intraperitoneal injection using a sterile syringe and an appropriate gauge needle (e.g., 27G).
 - \circ The injection volume should be appropriate for the size of the mouse (typically 100-200 μ L).

Protocol 2: Preparation of Gamitrinib TPP for Intravenous Injection (GLP Formulation)

Materials:

- Gamitrinib TPP powder
- DMSO
- Polysorbate 80 (Tween 80)
- Lecithin (Lipoid S100)
- Sucrose
- 5% Dextrose in sterile water for injection (D5W)



Sterile vials and syringes

Procedure:

This protocol is based on a formulation developed for preclinical GLP studies and may require specialized equipment for microfluidization to achieve a stable injectable suspension.[3]

- Step 1: Initial Solubilization:
 - Dissolve Gamitrinib TPP powder in DMSO to a concentration that will result in a final DMSO concentration of 2.5% in the final formulation.
- Step 2: Dilution in Vehicle:
 - In a separate sterile container, prepare a solution of 1.25% (w/v) Polysorbate 80, 0.31%
 (w/v) Lecithin, and 12.5% (w/v) Sucrose in sterile water for injection.[3]
 - Slowly add the Gamitrinib TPP/DMSO solution from Step 1 to this vehicle with continuous stirring.
- Step 3: Final Dilution:
 - Further dilute the mixture with 5% Dextrose to achieve the final desired concentration of Gamitrinib TPP (e.g., 5 mg/mL).[3] The final formulation will contain approximately 2.5% DMSO, 0.125% Polysorbate 80, 0.031% Lecithin, 1.25% Sucrose, and 4.375% Dextrose.
 [3]
- Administration:
 - Administer the final formulation via intravenous injection, typically through the tail vein. The volume of injection should be calculated based on the animal's weight and the final drug concentration.

Protocol 3: General In Vivo Xenograft Study Workflow

Animal Models and Tumor Implantation:



- Use immunocompromised mice (e.g., SCID, nude) for xenograft studies with human cancer cell lines.
- For subcutaneous models, inject cancer cells (e.g., 1 x 10^5 to 7 x 10^6 cells) suspended in a suitable medium (e.g., PBS, Matrigel) into the flank of the mice.[4][8]
- For orthotopic models, such as intracranial glioblastoma, stereotactically implant the cancer cells into the relevant organ.[1][8]

Treatment and Monitoring:

- Allow tumors to reach a palpable size (e.g., 100-150 mm³) before initiating treatment.[4][5][6]
- Randomize mice into treatment and control (vehicle) groups.
- Administer Gamitrinib TPP or vehicle according to the desired schedule (e.g., daily, every other day).[4][8]
- Monitor tumor volume regularly using calipers (for subcutaneous tumors) or through bioluminescence imaging (for luciferase-expressing cells).[1][6]
- Monitor animal health, including body weight and any signs of toxicity, throughout the study.
 [5][6]

Endpoint Analysis:

 At the end of the study, euthanize the animals and harvest tumors and organs for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for apoptosis markers like TUNEL), or Western blotting to assess target engagement.

Signaling Pathways and Experimental Workflows Gamitrinib TPP Mechanism of Action

Gamitrinib TPP exerts its anticancer effects through a "mitochondriotoxic" mechanism.[2][6] It targets and inhibits the mitochondrial chaperone Hsp90 (TRAP1), leading to an accumulation of misfolded proteins within the mitochondria. This triggers two primary downstream pathways:



- Mitochondrial Apoptosis: The disruption of mitochondrial proteostasis leads to the opening of
 the mitochondrial permeability transition pore (mPTP) in a Cyclophilin D (CypD)-dependent
 manner.[2][4] This results in the loss of the mitochondrial membrane potential, release of
 cytochrome c into the cytosol, and subsequent activation of the caspase cascade, leading to
 apoptotic cell death.[4]
- PINK1/Parkin-Dependent Mitophagy: At lower concentrations or as an initial stress response, the accumulation of unfolded proteins in the mitochondria can activate a quality control pathway involving PINK1 and Parkin.[1] This pathway tags damaged mitochondria for degradation through autophagy (mitophagy).[1]



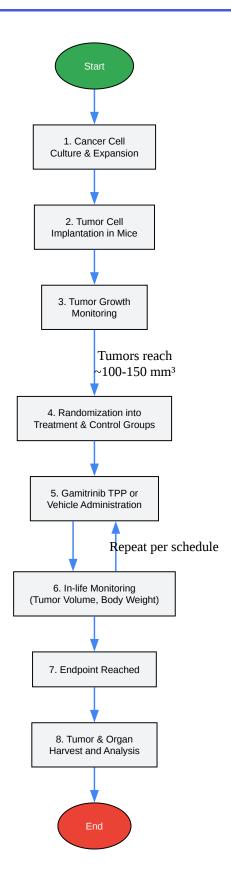
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Caption: Gamitrinib TPP signaling pathways in cancer cells.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo study of **Gamitrinib TPP** in a mouse xenograft model.





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Caption: General experimental workflow for in vivo efficacy studies.



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